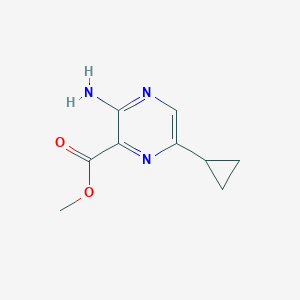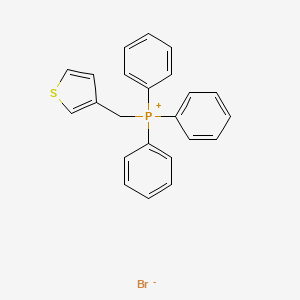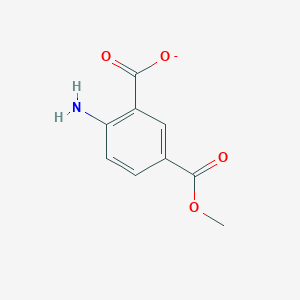![molecular formula C13H17NO5 B8649994 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran](/img/structure/B8649994.png)
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran is an organic compound characterized by its unique structure, which includes a tetrahydropyran ring and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran typically involves the reaction of 4-nitrophenol with 2-(2-bromoethyl)tetrahydro-2H-pyran in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran can undergo several types of chemical reactions, including:
Nucleophilic substitution: The nitrophenyl group can be displaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Hydrolysis: The ether linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohols and phenols.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide or thiols, typically in polar aprotic solvents like DMF or DMSO.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in the presence of hydrogen gas.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as azides or thiols.
Reduction: The major product is the corresponding amino compound.
Hydrolysis: The products are the corresponding alcohols and phenols.
Aplicaciones Científicas De Investigación
2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers or resins.
Mecanismo De Acción
The mechanism of action of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran is not well-documented. its reactivity can be attributed to the presence of the nitrophenyl group, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application and the nature of the derivatives formed from this compound.
Comparación Con Compuestos Similares
Similar Compounds
Tetrahydropyran: A simpler analog without the nitrophenyl group, commonly used as a protecting group in organic synthesis.
4-Nitrophenol: A precursor in the synthesis of 2-[2-(4-Nitrophenoxy)ethoxy]tetrahydro-2H-pyran, known for its use in various chemical reactions.
Uniqueness
This compound is unique due to the combination of the tetrahydropyran ring and the nitrophenyl group, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C13H17NO5 |
|---|---|
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
2-[2-(4-nitrophenoxy)ethoxy]oxane |
InChI |
InChI=1S/C13H17NO5/c15-14(16)11-4-6-12(7-5-11)17-9-10-19-13-3-1-2-8-18-13/h4-7,13H,1-3,8-10H2 |
Clave InChI |
YZYGQQGLZBOBPE-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)OCCOC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4H-Pyrido[3,2-e]-1,3-thiazin-4-one, 2-[(4-bromophenyl)amino]-](/img/structure/B8649940.png)










